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Abstract
This application note provides a detailed protocol for the determination of N-Nitrosoglyphosate

(NNG) sodium salt in various water matrices. The procedure involves meticulous sample

collection and preservation to ensure the integrity of the analyte. A proposed solid-phase

extraction (SPE) method is outlined for the concentration and purification of NNG from water

samples, followed by a robust analytical determination using High-Performance Liquid

Chromatography (HPLC) with post-column derivatization and UV-Vis detection. This method is

intended for researchers, scientists, and professionals in drug development and environmental

monitoring who require a reliable and sensitive approach for quantifying NNG in aqueous

environments.

Introduction
N-Nitrosoglyphosate (NNG) is a nitrosamine derivative of the widely used herbicide glyphosate.

[1][2][3] As a potential impurity and degradation product, its presence in water sources is of

significant concern due to the carcinogenic nature of many N-nitroso compounds.[3] Accurate

and sensitive analytical methods are crucial for monitoring and regulating the levels of NNG in

drinking water, groundwater, and surface water.

This document details a comprehensive methodology for the sample preparation and analysis

of NNG sodium in water. The protocol emphasizes proper sample handling to prevent the

formation or degradation of NNG during collection and storage. The analytical procedure is

based on a well-established method involving separation by strong anion exchange (SAX)
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chromatography, followed by post-column derivatization to form a colored azo dye, which is

then quantified by a UV-Vis detector.[4]

Experimental
Sample Collection and Preservation
Proper sample collection and preservation are critical to prevent the degradation of N-

Nitrosoglyphosate and to avoid the artificial formation of NNG from glyphosate in the presence

of nitrite.

Containers: Samples should be collected in brown Nalgene bottles that have been pre-

cleaned by rinsing with a sulfamic acid solution followed by copious amounts of deionized

water.[4] This procedure removes any trace amounts of nitrite that could react with

glyphosate to form NNG.[4]

Preservation: To inhibit the formation of NNG during storage, a solution of 2.5 N sodium

hydroxide containing 0.3% hydrogen peroxide should be added to the sample immediately

after collection.[4] For general preservation of water samples intended for organic analysis,

refrigeration at or below 4°C is recommended.[1]

Holding Time: Samples should be analyzed as soon as possible after collection.

Proposed Solid-Phase Extraction (SPE) Protocol for
Water Samples
This proposed SPE method is based on general procedures for the extraction of polar N-

nitrosamines from water, as a specific validated method for N-Nitrosoglyphosate was not found

in the reviewed literature. Activated carbon or polymeric sorbents are recommended for polar

analytes.[5]

Sorbent Selection: A polymeric reversed-phase sorbent, such as Oasis HLB, is

recommended due to its effectiveness in retaining a wide range of polar and non-polar

compounds from aqueous solutions. Activated carbon cartridges are also a suitable

alternative.[5]

Cartridge Conditioning:
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Pass 5 mL of methanol through the SPE cartridge.

Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to

go dry.

Sample Loading:

Adjust the pH of the water sample to the desired range if necessary (a neutral to slightly

acidic pH is generally suitable for polar compound retention on polymeric sorbents).

Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate

of approximately 5-10 mL/min.

Washing:

Wash the cartridge with 5 mL of deionized water to remove any unretained interfering

compounds.

Elution:

Elute the retained N-Nitrosoglyphosate from the cartridge with a suitable organic solvent.

Based on the polar nature of NNG, methanol or a mixture of dichloromethane and

methanol is proposed.

Pass 2 x 4 mL aliquots of the elution solvent through the cartridge. Collect the eluate.

Concentration:

Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

HPLC Analysis with Post-Column Derivatization
The analytical determination of N-Nitrosoglyphosate is performed using HPLC with post-column

derivatization.[4]
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HPLC System: An HPLC system equipped with a pump, injector, a strong anion exchange

(SAX) column, and a UV-Vis detector is required.[4]

Post-Column Reaction System: A post-column reactor is necessary to facilitate the

derivatization reaction.[4]

Chromatographic Conditions:

Column: Strong Anion Exchange (SAX) column.[4]

Mobile Phase: A mixture of ammonium phosphate monobasic and methanol, adjusted to

pH 2.1 with phosphoric acid.[4]

Flow Rate: As per column manufacturer's recommendation.

Injection Volume: 1 mL.[4]

Post-Column Derivatization:

The column effluent is mixed with a hydrobromic acid solution to form a nitrosyl cation.[4]

This mixture then reacts with a solution containing N-(1-Naphthyl)ethylenediamine and

sulfanilamide to produce a purple azo dye.[4]

Detection: The resulting azo dye is detected by a UV-Vis detector at a wavelength of 550 nm.

[4]

Quantification: A calibration curve is generated using external standards of N-
Nitrosoglyphosate sodium prepared in deionized water.[4] The concentration of NNG in

the samples is determined by comparing their peak areas to the calibration curve.

Data Presentation
The following table summarizes the key parameters for the analytical method.
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Parameter Value/Description Reference

Analyte
N-Nitrosoglyphosate (NNG)

Sodium
N/A

Matrix
Water (Drinking, Ground,

Surface)
N/A

Sample Preparation
Solid-Phase Extraction

(Proposed)
N/A

Analytical Technique
HPLC with Post-Column

Derivatization
[4]

Separation Column Strong Anion Exchange (SAX) [4]

Detection UV-Vis at 550 nm [4]

Validated Range
200 - 400 ppb (in glyphosate

wetcake)
[4]

Standard Curve Range 10 - 200 ppb [4]

Sensitivity 1 mV/ppb NNG [4]

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the sample preparation and analysis of

N-Nitrosoglyphosate sodium in water.

Sample Collection & Preservation Solid-Phase Extraction (SPE) Analysis

Collect Water Sample
(Brown Nalgene Bottle)

Preserve with
NaOH/H2O2 Solution

Condition SPE Cartridge
(Methanol & DI Water) Load Water Sample Wash with DI Water Elute NNG

(Methanol/DCM) Concentrate Eluate Reconstitute in
Mobile Phase HPLC Analysis

Click to download full resolution via product page

Caption: Workflow for NNG Sample Preparation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12135945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135945/
https://www.benchchem.com/product/b11931006?utm_src=pdf-body
https://www.benchchem.com/product/b11931006?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC System
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Caption: HPLC Analysis with Post-Column Derivatization.

Conclusion
This application note provides a comprehensive protocol for the preparation and analysis of N-
Nitrosoglyphosate sodium in water samples. The methodology combines a proposed solid-

phase extraction procedure for sample concentration and cleanup with a sensitive and specific

HPLC method utilizing post-column derivatization. Adherence to the prescribed sample
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collection and preservation techniques is paramount to obtaining accurate and reliable results.

While the analytical method is well-established, the proposed SPE protocol should be validated

for each specific water matrix to ensure optimal recovery and performance. This guide serves

as a valuable resource for laboratories tasked with monitoring NNG in aqueous environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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